molecular formula C18H17NO4S B1339008 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID

2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID

Cat. No.: B1339008
M. Wt: 343.4 g/mol
InChI Key: RMTDKXQYAKLQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Cysteine Hydrate: is a derivative of the amino acid cysteine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in solid-phase peptide synthesis to introduce D-cysteine residues into peptides. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cysteine Hydrate typically involves the protection of the amino group of D-cysteine with the Fmoc group. This is achieved by reacting D-cysteine with Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified by crystallization or chromatography .

Industrial Production Methods: Industrial production of Fmoc-D-Cysteine Hydrate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-D-Cysteine Hydrate is widely used in the synthesis of peptides and proteins. It allows for the incorporation of D-cysteine residues, which can impart unique structural and functional properties to the peptides .

Biology: In biological research, Fmoc-D-Cysteine Hydrate is used to study protein folding and stability. The disulfide bonds formed by cysteine residues are essential for the correct folding and stability of many proteins .

Medicine: Fmoc-D-Cysteine Hydrate is used in the development of peptide-based drugs. The incorporation of D-cysteine can enhance the stability and bioavailability of therapeutic peptides .

Industry: In the pharmaceutical industry, Fmoc-D-Cysteine Hydrate is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and other bioactive compounds .

Mechanism of Action

The primary mechanism of action of Fmoc-D-Cysteine Hydrate involves the formation of disulfide bonds between cysteine residues. These bonds are crucial for the stability and function of many peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at the thiol group. Upon removal of the Fmoc group, the free amino group can participate in further peptide bond formation .

Comparison with Similar Compounds

    Fmoc-L-Cysteine: Similar to Fmoc-D-Cysteine but with the L-configuration. It is used in the synthesis of peptides containing L-cysteine residues.

    Fmoc-Cysteine (Acm): A derivative with an acetamidomethyl (Acm) protecting group on the thiol group.

Uniqueness: Fmoc-D-Cysteine Hydrate is unique due to its D-configuration, which can impart different structural and functional properties to peptides compared to the L-configuration. The D-configuration can enhance the stability and resistance to enzymatic degradation of peptides .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDKXQYAKLQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316667
Record name DL-FMOC-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157355-77-6
Record name DL-FMOC-Cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157355-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-FMOC-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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